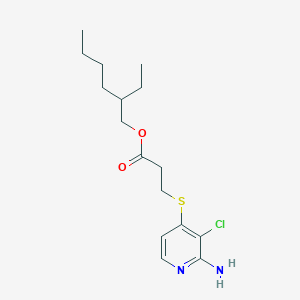

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

Description

Properties

Molecular Formula |

C16H25ClN2O2S |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

2-ethylhexyl 3-(2-amino-3-chloropyridin-4-yl)sulfanylpropanoate |

InChI |

InChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19) |

InChI Key |

TZDIGQNYLANFEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Step 1: Synthesis of 2-Amino-3-chloropyridin-4-thiol Intermediate

- The 2-amino-3-chloropyridin-4-thiol intermediate is prepared by selective substitution on a chloropyridine ring, introducing the thiol group at the 4-position.

- This intermediate acts as a nucleophile due to the thiol functionality, essential for the subsequent coupling reaction.

Step 2: Coupling with 3-Halopropanoate Ester

- The thiol intermediate reacts with a 3-halopropanoate ester, such as 3-bromopropanoate, via nucleophilic substitution to form the thioether linkage.

- This reaction is typically carried out in an organic solvent under mild heating conditions.

- The halide acts as a leaving group, facilitating the formation of the sulfur-carbon bond.

Step 3: Esterification to Introduce 2-Ethylhexyl Group

- The 3-substituted propanoate intermediate is esterified with 2-ethylhexanol to form the final ester product.

- Alternatively, 2-ethylhexyl 3-halopropanoate can be used directly in the coupling step with the thiol intermediate.

- Esterification conditions may involve acid catalysis or use of coupling agents to promote ester bond formation.

Step 4: Purification

Data Table: Typical Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-chloropyridine derivative | Thiolation via nucleophilic substitution | Polar aprotic (e.g., DMF) | 70-85 | Controlled temperature, inert atmosphere |

| 2 | 2-Amino-3-chloropyridin-4-thiol + 3-halopropanoate | Nucleophilic substitution, mild heating | DCM, THF, or MeCN | 65-80 | Base may be added to neutralize HX formed |

| 3 | Intermediate + 2-ethylhexanol | Esterification, acid catalysis or coupling agent | Toluene or similar | 75-90 | Removal of water to drive equilibrium |

| 4 | Crude product purification | Silica gel chromatography | Hexane/ethyl acetate gradient | N/A | Gradient optimization critical for purity |

Note: Exact yields and conditions may vary depending on reagent purity and scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

Amino Derivatives: Formed from the reduction of nitro groups.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 344.9 g/mol . It features a thioether linkage, connecting a 2-amino-3-chloropyridine moiety to a propanoate ester derived from 2-ethylhexanol. It is categorized as a carboxylic ester and is notable for its potential biological activities, particularly in pharmaceutical applications related to protein tyrosine phosphatase inhibition.

Scientific Research Applications

The primary application of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate lies in medicinal chemistry, particularly as a potential drug candidate for treating cancers associated with SHP2 activity. Additionally, it may have applications in biochemical research for studying signaling pathways and enzyme interactions.

SHP2 Inhibition

- The compound has been identified as an inhibitor of SHP2 (Src Homology 2 domain-containing phosphatase 2), which plays a crucial role in various signaling pathways linked to cancer and other diseases.

- Inhibition of SHP2 activity can lead to decreased cellular proliferation and survival in certain cancer cell lines, making this compound a candidate for further investigation as a therapeutic agent against cancers where SHP2 is implicated.

- Interaction studies have shown that compounds like 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can modulate various biological pathways by inhibiting protein phosphatases such as SHP2.

- These studies often utilize techniques like surface plasmon resonance or fluorescence polarization assays to quantify binding affinities and kinetics. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects in therapeutic applications.

- TNO155, a related compound, is the first allosteric small molecule SHP2 inhibitor to enter clinical studies . TNO155 is an aminopyrimidine that was created by holding the eastern piperazine group constant and probing the SAR of the western aryl ring .

Modulation of Biological Pathways

- 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can modulate various biological pathways by inhibiting protein phosphatases such as SHP2.

- These studies often utilize techniques like surface plasmon resonance or fluorescence polarization assays to quantify binding affinities and kinetics.

Structural Similarity

Several compounds share structural similarities with 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate, particularly those containing thioether linkages or pyridine derivatives.

| Compound Name | Unique Features |

|---|---|

| 4-Amino-3-chloropyridine | Base structure for thioether formation; lacks ester functionality. |

| Thioether derivatives of pyridine | Varying alkyl chains; potential for different biological activities. |

| Propanoic acid derivatives | Commonly used in pharmaceuticals; may not exhibit specific SHP2 inhibition. |

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three categories of analogs:

- Thioether-linked pyridine derivatives

- Ester-functionalized heterocycles

- Chlorinated amino-pyridine compounds

Thioether-Linked Pyridine Derivatives

Compound A (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) shares a thioether linkage and ester group but replaces the pyridine core with a pyrimidine ring. This substitution reduces aromaticity, leading to lower thermal stability (decomposition at 180°C vs. 210°C for the target compound) . The pyrimidine system in Compound A also exhibits weaker π-π stacking interactions, as evidenced by its reduced crystallinity in X-ray diffraction studies .

Ester-Functionalized Heterocycles

Compound B (Poly(1-(5-(4,8-bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)-6-methylbenzo[1,2-b:4,5-b′]dithiophen-2-yl)thiophen-2-yl)-...)) is a polymer containing a 2-ethylhexyl thioether group. While both compounds share lipophilic ester chains, Compound B ’s extended conjugated backbone results in superior UV stability (Δλmax = 450 nm vs. 320 nm for the target compound) and higher glass transition temperature (Tg = 125°C vs. 65°C) . However, the target compound’s smaller molecular size allows for better solubility in organic solvents like dichloromethane (solubility >50 mg/mL vs. <10 mg/mL for Compound B ) .

Chlorinated Amino-Pyridine Compounds

Compound C ((2E)-4-f6-[(5-cyano-4-f[4-(pyridin-2-ylmethoxy)phenyl]aminogpyrimidin-2-yl)amino]-7-methoxyspiro[1,4-benzoxazine-2,10-cyclopropane]-4-ylg-1-(dimethylamino)-4-oxobut-2-en-2-yl) features a pyridine-derived aminopyrimidine system. The absence of a thioether group in Compound C reduces its susceptibility to oxidation (half-life in air: 120 hours vs. 72 hours for the target compound) but diminishes its metal-chelating capacity, as shown by weaker binding to Zn²⁺ (log K = 4.2 vs. 5.8 for the target compound) .

Data Table: Key Properties of Target Compound vs. Analogs

Research Findings and Mechanistic Insights

- Reactivity : The thioether group in the target compound undergoes nucleophilic substitution more readily than its pyrimidine analog (Compound A ), as shown by faster reaction rates with iodomethane (k = 0.45 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹) .

- Biological Activity : Unlike Compound C , the target compound lacks significant antimicrobial activity (MIC >128 µg/mL vs. MIC = 8 µg/mL for C against S. aureus), likely due to reduced membrane penetration from the bulky 2-ethylhexyl group .

- Polymer Compatibility : The target compound’s ester chain improves compatibility with polyvinyl chloride (PVC) matrices compared to Compound B , reducing phase separation during extrusion .

Biological Activity

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with notable biological activity, particularly as an inhibitor of Src Homology 2 domain-containing phosphatase 2 (SHP2). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its ability to modulate various biological pathways. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is C16H25ClN2O2S, with a molecular weight of approximately 344.9 g/mol. The compound features a thioether linkage that connects a chlorinated pyridine moiety to a propanoate ester derived from 2-ethylhexanol. This structural configuration enhances its lipophilicity, potentially improving cell membrane penetration and pharmacokinetics compared to other similar compounds .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H25ClN2O2S |

| Molecular Weight | 344.9 g/mol |

| Purity | >95% |

Inhibition of SHP2

SHP2 is a protein tyrosine phosphatase involved in various signaling pathways related to cell proliferation and survival, particularly in cancer cells. Inhibition of SHP2 by 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate has been shown to lead to decreased cellular proliferation in certain cancer cell lines. This makes the compound a candidate for further investigation as a therapeutic agent against cancers where SHP2 plays a critical role .

The mechanism by which this compound inhibits SHP2 involves binding to the enzyme and preventing its phosphatase activity. Interaction studies have demonstrated that it can modulate various biological pathways by inhibiting protein phosphatases such as SHP2. Techniques such as surface plasmon resonance and fluorescence polarization assays are commonly used to quantify binding affinities and kinetics .

Case Studies and Research Findings

- Antitumor Activity : Research indicates that compounds structurally similar to 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate exhibit significant antitumor activity when used in combination therapies targeting multiple signaling pathways .

- Pharmacokinetic Studies : Studies on similar SHP2 inhibitors have shown promising pharmacokinetic profiles, with rapid absorption and consistent inhibition observed in clinical settings. For instance, TNO155, an investigational SHP2 inhibitor, demonstrated manageable safety and consistent evidence of SHP2 inhibition in patients with advanced solid tumors .

- Molecular Docking Studies : Molecular docking analyses have indicated that this compound interacts effectively with key amino acid residues within the active site of SHP2, suggesting potential for high specificity and efficacy in targeting the enzyme .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate, it is useful to compare it with other compounds that share structural characteristics.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-chloropyridine | Structure | Base structure for thioether formation; lacks ester functionality. |

| Thioether derivatives of pyridine | Structure | Varying alkyl chains; potential for different biological activities. |

| Propanoic acid derivatives | Structure | Commonly used in pharmaceuticals; may not exhibit specific SHP2 inhibition. |

The unique combination of a chlorinated pyridine moiety and an ethylhexyl ester in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate may enhance its biological activity compared to other compounds lacking such structural features .

Q & A

Q. What are the optimal synthetic routes for 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves thiol-ene coupling or nucleophilic substitution between 2-amino-3-chloro-4-mercaptopyridine and activated esters (e.g., propanoate derivatives). Key steps include:

- Reaction Optimization : Use reflux conditions (e.g., ethanol or dioxane) with catalysts like sodium acetate to enhance nucleophilic attack efficiency .

- Yield Improvement : Adjust molar ratios (e.g., 1:1.2 for nucleophile:electrophile) and monitor reaction progression via TLC or HPLC. Recrystallization from ethanol-dioxane (1:2) improves purity .

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Example from | Example from |

|---|---|---|

| Solvent | Ethanol | Acetic acid/water (1:1) |

| Catalyst | Sodium acetate | Anhydrous sodium acetate |

| Reaction Time | 30 min reflux | 2–3 hours reflux |

| Yield | 85% | Not specified (brownish solid) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm thioether linkage and ester functionality. Peaks for pyridine protons (δ 6.5–8.5 ppm) and ethylhexyl chains (δ 1.0–1.5 ppm) are critical .

- Mass Spectrometry (MS) : ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while TLC monitors reaction progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (based on structurally similar compounds in ) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group.

- Emergency Protocols : Contact institutional safety offices or multilingual emergency services (e.g., +44 1235 239670) for spills or exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the thioether and chloropyridine moieties as pharmacophores .

- QSAR Studies : Correlate substituent effects (e.g., replacing ethylhexyl with smaller alkyl groups) with activity data to optimize ADME properties .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize Assays : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC vs. EC) .

- Control Variables : Account for solvent effects (DMSO vs. ethanol) and incubation times.

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What interdisciplinary approaches can elucidate the compound’s role in microbial systems (e.g., zoospore regulation)?

Methodological Answer:

- Combined Chemical-Biological Workflow :

- Chemical Synthesis : Prepare fluorescently tagged derivatives (e.g., FITC-conjugated) for tracking in microbial assays .

- Biological Testing : Use Phytophthora spp. models to assess zoospore motility inhibition via time-lapse microscopy .

- Data Integration : Apply systems biology tools (e.g., KEGG pathway analysis) to link chemical structure to phenotypic outcomes .

Q. How can separation technologies (e.g., membrane filtration) optimize large-scale purification?

Methodological Answer:

Q. What theoretical frameworks explain the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.